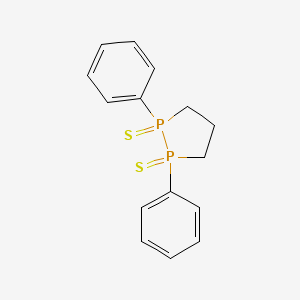
1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione is a chemical compound characterized by the presence of two phenyl groups attached to a diphospholane ring with two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione typically involves the reaction of diphenylphosphine with sulfur sources under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the diphospholane ring with sulfur atoms .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis in a laboratory setting can be scaled up using similar reaction conditions with appropriate safety measures and equipment.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-1,2-diphenyl-1lambda~5~,2lambda~5~-diphosphane-1,2-dithione: Similar structure but with methyl groups instead of phenyl groups.
2,2-Diphenyl-1-picrylhydrazyl: A free radical compound with different functional groups but similar phenyl substituents.
Propiedades
Número CAS |
65105-85-3 |
|---|---|
Fórmula molecular |
C15H16P2S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-1,2-bis(sulfanylidene)-1λ5,2λ5-diphospholane |
InChI |
InChI=1S/C15H16P2S2/c18-16(14-8-3-1-4-9-14)12-7-13-17(16,19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clave InChI |
BYSNBBUPACVTAV-UHFFFAOYSA-N |
SMILES canónico |
C1CP(=S)(P(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)

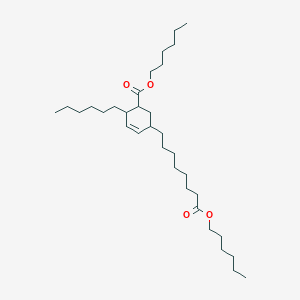
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
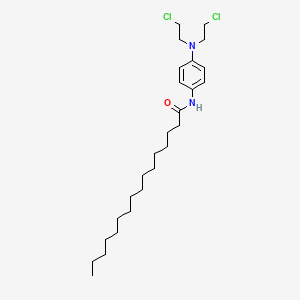
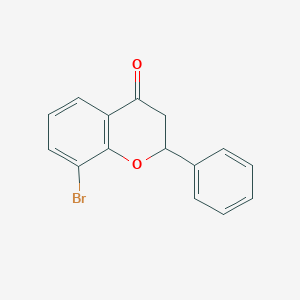
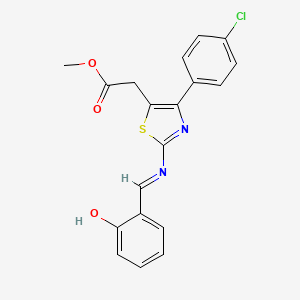



![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
